4-(azetidin-3-yl)pyriMidine hydrochloride

Übersicht

Beschreibung

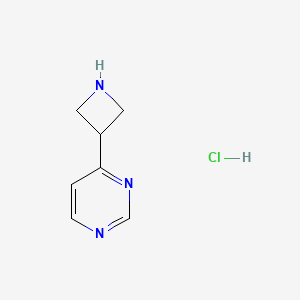

4-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring Azetidines are four-membered nitrogen-containing rings, while pyrimidines are six-membered rings containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yl)pyrimidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an azetidine precursor under specific conditions. For example, the reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the presence of a base like DBU at 60°C in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis methods. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions, facilitated by electron-withdrawing groups.

Key Example :

4-Chloropyrimidine derivatives react with 3-aminoazetidine under microwave conditions (120–150°C) to form 4-(3-aminoazetidin-1-yl)pyrimidines. This reaction proceeds via SNAr mechanism, with yields ranging from 60–85% depending on substituents .

| Reaction Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Microwave (150°C, 2 h) | 4-Chloropyrimidine, 3-aminoazetidine | 82% | |

| Reflux in DMF (12 h) | 2-Aminopyrimidine, Boc-azetidine | 75% |

Hydrogenation and Catalytic Reduction

The azetidine nitrogen participates in hydrogenolysis reactions for deprotection or functional group interconversion.

Example Protocol :

1-Benzyl-4-(azetidin-3-yl)pyrimidine hydrochloride undergoes hydrogenation with Pd(OH)₂/C (20% w/w) under 40 psi H₂ at 60°C for 72 h , achieving >95% debenzylation .

Key Observations :

-

Reaction progress monitored via ¹H NMR .

Aza-Michael Addition

The azetidine ring acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems.

Case Study :

Reaction of (N-Boc-azetidin-3-ylidene)acetate with 1H-imidazole derivatives yields azetidine-imidazole hybrids (4n–p ) in 53–56% yields .

| Substrate | Additive | Time | Yield | Reference |

|---|---|---|---|---|

| 1H-Benzimidazole | DBU | 4 h | 56% | |

| 4-Hydroxypiperidine | None | 6 h | 75% |

Alkylation and Reductive Amination

The primary amine on the azetidine ring undergoes alkylation with iodides or reductive amination with carbonyl compounds.

Notable Reaction :

-

Branched alkyl chains (e.g., isopropyl) are introduced via reductive amination using NaBH₃CN, achieving 70–85% yields without overalkylation due to steric effects .

-

Linear alkylation (e.g., ethyl, propyl) requires Boc protection to prevent N,N-dialkylation .

Acid/Base-Mediated Deprotection

The Boc group is cleaved under acidic conditions to regenerate the free amine.

Standard Protocol :

Halogenation and Cross-Coupling

The pyrimidine core undergoes regioselective halogenation for subsequent Suzuki or Buchwald-Hartwig couplings.

Example :

4-(Azetidin-3-yl)pyrimidine reacts with POCl₃ at 110°C to form 4-chloro derivatives, which serve as intermediates for Pd-catalyzed cross-couplings .

Stability and pH-Dependent Reactivity

-

pKa Considerations : The azetidine nitrogen has a pKa of ~7.5, enabling protonation under physiological conditions .

-

Hydrolytic Stability : The compound remains stable in aqueous buffers (pH 4–8) for >24 h at 25°C, but degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Spectral Characterization Trends

-

¹H NMR : Azetidine CH₂ protons appear as broadened multiplets at δ 3.2–4.1 ppm due to ring puckering .

-

¹⁵N HMBC : Pyrimidine N1 shows correlations at δ –148 to –160 ppm , while azetidine N resonates at δ –45 to –55 ppm .

This comprehensive analysis demonstrates 4-(azetidin-3-yl)pyrimidine hydrochloride's versatility in synthesizing bioactive molecules through controlled functionalization of both the azetidine and pyrimidine moieties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that 4-(azetidin-3-yl)pyrimidine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. Preliminary studies have shown its potential as an inhibitor of cancer cell pathways, particularly in hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cells. For instance, certain derivatives have demonstrated IC50 values lower than standard anticancer drugs like doxorubicin, suggesting enhanced potency against these malignancies .

2. Neuropharmacological Effects

The compound has been investigated for its action on neurotransmitter receptors, indicating potential applications in treating neuropsychiatric disorders such as depression and anxiety. Its ability to modulate receptor activity may provide a pathway for developing novel antidepressants or anxiolytics .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several pathogens. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a study examining the antiproliferative effects of this compound derivatives, researchers found that certain compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics. For example, derivative (7b) showed an IC50 value of 0.0001 µM against MCF7 cells, indicating exceptional potency .

Case Study 2: Neuropharmacological Screening

A recent investigation into the neuropharmacological properties revealed that this compound acts as a potential antagonist at specific neurotransmitter receptors. This study suggests that derivatives could be developed into therapeutic agents for mood disorders .

Summary Table: Applications and Efficacy

| Application | Description | Efficacy |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines (e.g., Hep G2, MCF7) | IC50 values < standard drugs |

| Neuropharmacology | Modulates neurotransmitter receptors for potential treatment of depression/anxiety | Promising results in receptor activity |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MICs comparable to established antibiotics |

Wirkmechanismus

The mechanism of action of 4-(azetidin-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.

Uniqueness

4-(Azetidin-3-yl)pyrimidine hydrochloride is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. The azetidine ring’s strain and stability, combined with the pyrimidine ring’s versatility, make this compound particularly valuable in various research and industrial applications .

Biologische Aktivität

4-(Azetidin-3-yl)pyrimidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an azetidine moiety. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has shown:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value in the low nanomolar range .

- Receptor Modulation : The compound has been evaluated for its selectivity towards histamine receptors (H3R and H4R). It displays a notable preference for H3R, which may contribute to its neurological effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on several cancer cell lines, revealing that it significantly inhibits proliferation in MCF-7 cells and exhibits cytotoxicity against HOP-92 cells. The mechanism was attributed to the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Neurological Effects : In vivo experiments demonstrated that this compound influences memory-related behaviors in mice, indicating potential applications in treating cognitive disorders. At a dosage of 5 mg/kg, it produced an amnesic effect, suggesting its role as a modulator of neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the azetidine ring and pyrimidine substituents have been explored to enhance binding affinity and selectivity towards target receptors.

Key Findings:

- Substituents on the pyrimidine ring significantly affect receptor binding affinity.

- Variations in the azetidine structure can modulate antiproliferative activity.

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-2-8-5-10-7(1)6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCOKUQMLLLPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384264-47-4 | |

| Record name | Pyrimidine, 4-(3-azetidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384264-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.